molecular formula C12H14N2O5 B13679565 Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate

Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate

Cat. No.: B13679565
M. Wt: 266.25 g/mol
InChI Key: HTYWVEUBCLGQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ®-4-Nitro-3-[(oxetan-2-ylmethyl)amino]benzoate is a complex organic compound featuring a nitro group, an oxetane ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-4-Nitro-3-[(oxetan-2-ylmethyl)amino]benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Biological Activity

Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate, also known by its CAS number 2230200-72-1, is a compound that has garnered attention in recent years due to its potential biological activities. This compound features a nitro group, an oxetane moiety, and an amino group, which contribute to its diverse pharmacological properties. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Basic Information

PropertyDetails
IUPAC Name Methyl (S)-4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate
Molecular Formula C₁₂H₁₄N₂O₅
Molar Mass 266.25 g/mol
Density 1.353 g/cm³ (predicted)
Boiling Point 468.3 °C (predicted)
pKa -1.93 (predicted)

These properties suggest that the compound may exhibit stability under various conditions, which is essential for its biological applications.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of this compound. The nitro group in the structure is known to enhance the compound's ability to induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of nitro compounds could inhibit tumor growth in xenograft models, showing significant cytotoxic effects against glioblastoma cells .

The mechanism through which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression, particularly inducing G2/M phase arrest in cancer cells.
  • Induction of Apoptosis : It promotes apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins .
  • Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels within cells, contributing to oxidative stress and subsequent cell death .

Case Studies and Research Findings

  • Study on Glioblastoma Cells :
    • A recent investigation found that this compound significantly reduced cell viability in glioblastoma cell lines through apoptosis induction.
    • The study noted a dose-dependent relationship between the concentration of the compound and the degree of cell death observed .
  • Comparative Analysis with Other Compounds :
    • In comparative studies with other EZH2 inhibitors, this compound showed promising results but was noted to have slightly lower efficacy than established inhibitors like tazemetostat .

Summary of Biological Activities

Activity TypeObservations
Antitumor Effects Significant cytotoxicity in glioblastoma models
Cell Cycle Arrest Induction of G2/M phase arrest
Apoptosis Induction Increased caspase activity and pro-apoptotic protein expression
ROS Modulation Alteration of oxidative stress levels

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

methyl 4-nitro-3-(oxetan-2-ylmethylamino)benzoate

InChI

InChI=1S/C12H14N2O5/c1-18-12(15)8-2-3-11(14(16)17)10(6-8)13-7-9-4-5-19-9/h2-3,6,9,13H,4-5,7H2,1H3

InChI Key

HTYWVEUBCLGQES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NCC2CCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.